3-Dibenzothiophenamine
Overview
Description
3-Dibenzothiophenamine is a chemical compound with the molecular formula C12H9NS . It is also known by other names such as Dibenzo[b,d]thiophen-3-amine and 3-aminodibenzothiophene .
Synthesis Analysis
The synthesis of 3-Dibenzothiophenamine and its derivatives has been a subject of research. A three-step protocol for synthesizing functionalized dibenzothiophenes (DBTs) from common starting materials using palladium-catalyzed carbon–carbon and carbon–sulfur bond formations has been reported . Another study discusses the synthesis of benzothiazole derivatives, which could be related to the synthesis of 3-Dibenzothiophenamine .Molecular Structure Analysis
The molecular structure of 3-Dibenzothiophenamine consists of a dibenzothiophene core with an amine group attached at the 3-position . The molecule has a molecular weight of 199.27 g/mol .Physical And Chemical Properties Analysis
3-Dibenzothiophenamine has a molecular weight of 199.27 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. Its topological polar surface area is 54.3 Ų .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis in Antimalarial Research : 3-Dibenzothiophenamine, when brominated, yields 1-bromo-2-dibenzothiophenamine. This compound, through further chemical transformations, can lead to the creation of [1]benzothieno[3,2‐f]quinazoline‐1,3‐diamine. However, studies have shown that these compounds lack antimalarial activity (Johnson, Elslager, & Werbel, 1977).
Environmental and Biological Interactions
Environmental Presence and Impact : Benzophenone-3, a derivative of 3-Dibenzothiophenamine, is commonly used in sunscreens and other products. Its widespread use has led to environmental release, raising concerns about potential impacts on aquatic ecosystems. It is lipophilic, photostable, bioaccumulative, and transforms into various metabolites with different biological activities (Kim & Choi, 2014).
Biodegradation of Dibenzothiophene Derivatives : Dibenzothiophene, related to 3-Dibenzothiophenamine, is degraded into compounds like 3-hydroxy-2-formyl benzothiophene by bacteria. This process is crucial for the bioremediation of environmental pollutants (Mormile & Atlas, 1988).
Photostability and Pharmaceutical Applications
Photostability in Anticancer Drugs : 2-Hydroxymethyl-4,8-dibenzo[1,2-b:5,4-b']dithiophene-4,8-dione, a compound related to 3-Dibenzothiophenamine, has been studied for its photostability as a potential anticancer drug. Its stability is sensitive to light, which is a critical factor in drug development and application (Silchenko, Schöneich, Carlson, & Stella, 2003).
Role in Synthesis of Selective Estrogen Receptor Modulators : The synthesis of raloxifene analogues, which are selective estrogen receptor modulators (SERMs), involves the use of 2-arylbenzothiophene structures. These compounds are significant in the prevention and treatment of postmenopausal osteoporosis and demonstrate the versatility of 3-Dibenzothiophenamine derivatives in pharmaceutical applications (Grese et al., 1998).
Future Directions
While specific future directions for 3-Dibenzothiophenamine are not mentioned in the available literature, benzothiophene derivatives have been the focus of numerous research studies due to their wide range of biological activities . This suggests that 3-Dibenzothiophenamine and its derivatives could be potential candidates for future drug discovery and development efforts.
properties
IUPAC Name |
dibenzothiophen-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIYJKUTMUOWPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30329913 | |
Record name | 3-Dibenzothiophenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dibenzothiophenamine | |
CAS RN |
25288-76-0 | |
Record name | 3-Dibenzothiophenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25288-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Dibenzothiophenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30329913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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